2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid
Description
2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid is a fluorinated cyclohexyl derivative of glycolic acid. Its structure features a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a hydroxyl group adjacent to the carboxylic acid moiety.
Properties
Molecular Formula |
C8H12F2O3 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6,11H,1-4H2,(H,12,13) |
InChI Key |
NMCSTBNTMNVLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,4-difluorocyclohexanone with a suitable reagent to introduce the hydroxyacetic acid moiety under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving fluorinated molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features
Key Observations :
- Fluorine atoms on the cyclohexyl ring increase electronegativity and metabolic stability relative to non-fluorinated analogs like benzilic acid .
- The amino-substituted analog (e.g., (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid) replaces -OH with -NH2, altering solubility and reactivity in peptide synthesis .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The 4,4-difluorocyclohexyl group reduces density compared to aromatic analogs like benzilic acid due to lower ring rigidity .
- Boc-protected derivatives (e.g., in ) exhibit higher molecular weights and boiling points, reflecting increased steric bulk .
- 2,4-D has a higher density and lower boiling point than the target compound, attributed to its chlorinated phenoxy group .
Key Observations :
- The target compound’s hydroxyl group makes it a candidate for esterification or glycosylation in prodrug design, whereas amino-substituted analogs are prioritized in peptide coupling .
- 2,4-D serves a distinct role in agriculture, contrasting with the medicinal focus of fluorinated cyclohexyl compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
